2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol
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Overview
Description
2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol is an organic compound that features a phenol group bonded to a pyridine ring through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol typically involves the condensation reaction between 5-chloro-2-pyridinecarboxaldehyde and 2-aminophenol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine linkage and phenol group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Chloro-pyridin-2-yl)-methyl)-phenol
- 2-((5-Chloro-pyridin-2-ylimino)-methyl)-benzene
Uniqueness
2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol is unique due to its specific imine linkage and the presence of both phenol and pyridine rings. This structural combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
73446-98-7 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
2-[(5-chloropyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C12H9ClN2O/c13-10-5-6-12(15-8-10)14-7-9-3-1-2-4-11(9)16/h1-8,16H |
InChI Key |
OIKKSTQJBPWAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NC=C(C=C2)Cl)O |
Origin of Product |
United States |
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